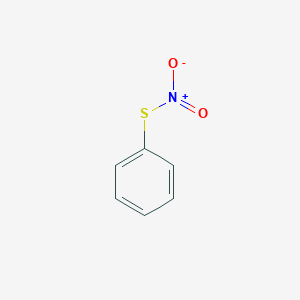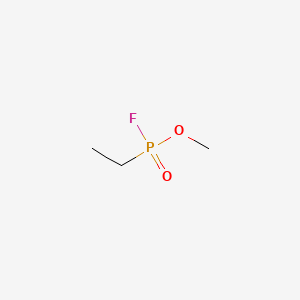
Methyl ethylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methyl ethylphosphonofluoridate typically involves the reaction of ethyl methylphosphonic acid with a fluorinating agent. One common method includes the use of phosphorus trichloride and hydrogen fluoride under controlled conditions . The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.
Common reagents used in these reactions include water, hydroxide ions, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl ethylphosphonofluoridate has several scientific research applications:
Mechanism of Action
Methyl ethylphosphonofluoridate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus nerve agents.
Comparison with Similar Compounds
Methyl ethylphosphonofluoridate can be compared to other organophosphorus compounds such as:
Ethyl methylphosphonofluoridate: This compound is closely related and shares similar chemical properties and applications.
VX: Another potent nerve agent, VX has a different structure and is more toxic than this compound.
The uniqueness of this compound lies in its specific chemical structure and the balance between its reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
665-03-2 |
|---|---|
Molecular Formula |
C3H8FO2P |
Molecular Weight |
126.07 g/mol |
IUPAC Name |
1-[fluoro(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C3H8FO2P/c1-3-7(4,5)6-2/h3H2,1-2H3 |
InChI Key |
ZDJWQJGNAPPOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




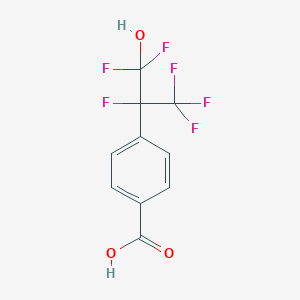
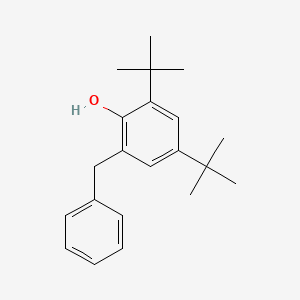
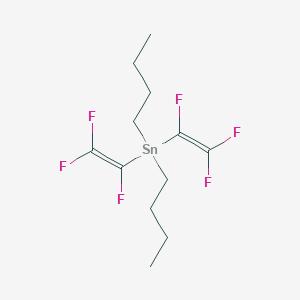
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
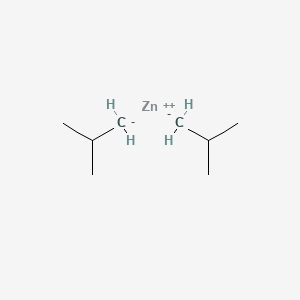
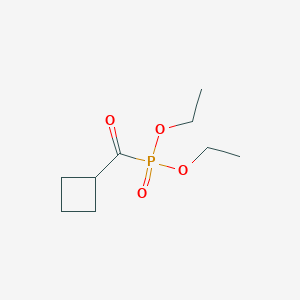
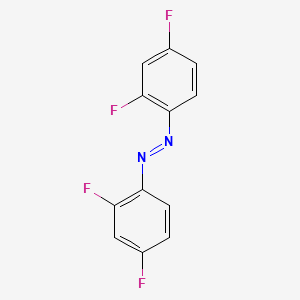
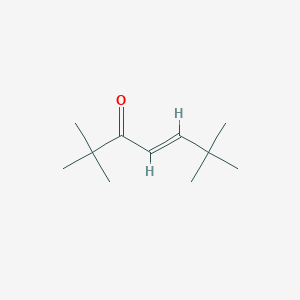
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
